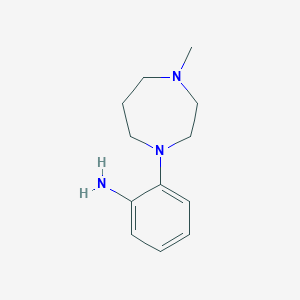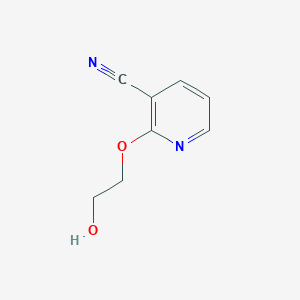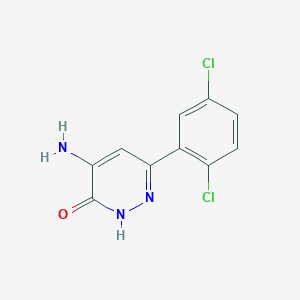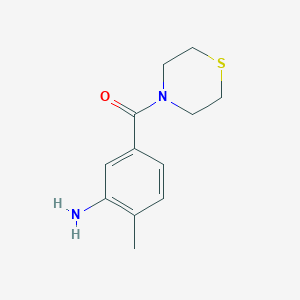![molecular formula C12H14ClN3O B1460858 4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1040329-41-6](/img/structure/B1460858.png)
4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline
Overview
Description
“4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline” is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a chloroaniline group attached to an oxadiazole ring, which is further connected to a 2-methylpropyl group . The exact structural details such as bond lengths and angles would require more specific data such as crystallographic studies or computational modeling.Scientific Research Applications
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related by structural motifs to 4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline, have been designed, synthesized, and their structures characterized. These compounds have been investigated for their potential antitumor activity. For example, one study reported the synthesis of these derivatives starting from readily available compounds and tested their in vitro anti-cancer activity across a panel of cell lines, finding that certain derivatives exhibited significant potency against cancer cells (Maftei et al., 2016).
Chemical Sensing Applications
Research into the development of selective and colorimetric fluoride chemosensors highlighted the use of 1,3,4-oxadiazole derivatives. These molecules have been studied for their ability to detect fluoride ions in solution, showcasing the versatility of oxadiazole compounds in sensing applications. The studies demonstrate how structural modifications can impact the sensing capabilities of these molecules, enabling specific colorimetric responses to fluoride ions (Jiantao Ma et al., 2013).
Synthesis and Characterization
Further studies have focused on the synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives, including methods for creating 2-(1,3,4-oxadiazol-2-yl)aniline derivatives through copper-catalyzed domino reactions. These synthetic approaches enable the efficient production of oxadiazole derivatives, which are then characterized and assessed for various biological activities. Such research underscores the importance of synthetic chemistry in accessing novel compounds for potential therapeutic uses (Cheng Xu et al., 2015).
Biological Potentials
Another aspect of research has investigated the antiproliferative activity of new series of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs. These compounds have been evaluated against a wide range of cancer cell lines, demonstrating the potential for oxadiazole derivatives to serve as antiproliferative agents. Notably, certain compounds have shown significant activity, highlighting the therapeutic potential of these molecules in cancer treatment (Mohamed Jawed Ahsan et al., 2018).
properties
IUPAC Name |
4-chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-7(2)5-11-15-12(17-16-11)9-6-8(13)3-4-10(9)14/h3-4,6-7H,5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSJSKDPFLCWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)


![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)



![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)
amine](/img/structure/B1460791.png)
![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)

![4-[(2-Pyridinylmethoxy)methyl]aniline](/img/structure/B1460794.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)